

Synthesis of 1-Acetyl-4-(4tolyl)thiosemicarbazide from Acetylhydrazine: A Technical Guide

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Compound of Interest		
Compound Name:	1-Acetyl-4-(4- tolyl)thiosemicarbazide	
Cat. No.:	B121992	Get Quote

Abstract: This technical guide provides an in-depth overview of the synthesis of **1-Acetyl-4-(4-tolyl)thiosemicarbazide**, a derivative of thiosemicarbazide with potential applications in medicinal chemistry and drug development. The primary synthetic route involves a nucleophilic addition reaction between acetylhydrazine and 4-tolyl isothiocyanate. This document details the experimental protocol, summarizes key quantitative data, and presents the structural characterization of the target compound, serving as a comprehensive resource for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Synthesis Pathway and Mechanism

The synthesis of **1-Acetyl-4-(4-tolyl)thiosemicarbazide** is a direct and efficient process based on the reaction between a hydrazide and an isothiocyanate.[1][2] In this specific synthesis, acetylhydrazine (acetic hydrazide) acts as the nucleophile. The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in 4-tolyl isothiocyanate.[1] This reaction is typically a straightforward condensation process, often performed under reflux in a suitable solvent like ethanol, and is valued for its generally high yields and ease of execution.[1][3]

The overall reaction is as follows:

Acetylhydrazine + 4-tolyl isothiocyanate → 1-Acetyl-4-(4-tolyl)thiosemicarbazide



Caption: Reaction workflow for the synthesis of **1-Acetyl-4-(4-tolyl)thiosemicarbazide**.

Experimental Protocol

This section outlines a generalized experimental procedure for the synthesis of **1-Acetyl-4-(4-tolyl)thiosemicarbazide** based on common methods for preparing **1**,4-disubstituted thiosemicarbazides.

- 2.1 Materials and Equipment
- Reagents:
 - Acetylhydrazine (CH₃CONHNH₂)
 - 4-Tolyl isothiocyanate (CH₃C₆H₄NCS)
 - Absolute Ethanol (or Methanol)
 - Concentrated Sulfuric Acid (for cyclization, if desired)
- Equipment:
 - Round-bottom flask
 - Reflux condenser
 - Heating mantle
 - Magnetic stirrer and stir bar
 - Büchner funnel and flask for vacuum filtration
 - Standard laboratory glassware
 - Melting point apparatus
 - NMR spectrometer
 - FT-IR spectrometer



2.2 Synthetic Procedure

- In a round-bottom flask, dissolve an equimolar amount of acetylhydrazine (e.g., 0.01 mol) in a suitable volume of absolute ethanol (e.g., 20-30 mL).
- To this solution, add an equimolar amount of 4-tolyl isothiocyanate (0.01 mol) dropwise while stirring.
- Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 70-80°C) with continuous stirring.[3]
- Maintain the reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][4]
- After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product is expected to form.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the precipitate with a small amount of cold ethanol or methanol to remove any unreacted starting materials.[5]
- Dry the collected solid product, preferably in a vacuum oven at 45-50°C.[3]
- For further purification, the crude product can be recrystallized from ethanol.[4]

Quantitative Data and Characterization

The successful synthesis of **1-Acetyl-4-(4-tolyl)thiosemicarbazide** is confirmed through various analytical techniques. The following tables summarize the key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties



Property	Value	Reference
CAS Number	152473-68-2	[1]
Molecular Formula	C10H13N3OS	
Molecular Weight	223.3 g/mol	[1]
Typical Yield	70-90%	[3][4][6]
Appearance	White to off-white solid	[5]

| Melting Point | Not specified; typically 170-210°C for similar compounds |[4][5] |

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Reference
Acetyl CH₃	~ 2.30	Singlet	[1]
Tolyl CH₃	~ 2.32	Singlet	
Aromatic CH (Tolyl)	7.06 - 7.84	Multiplet (typically two doublets)	[1]

| NH Protons | 9.5 - 11.0 | Broad Singlets |[1][7] |

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

Carbon Assignment	Chemical Shift (δ , ppm)	Reference
Acetyl CH₃	Upfield region	
Tolyl CH₃	~ 21.0	
Aromatic C (Tolyl)	120 - 140	[1]
C=O (Acetyl)	165 - 178	[1]

| C=S (Thiocarbonyl) | 177 - 183 |[1] |



3.1 Further Characterization

- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations (around 3100-3400 cm⁻¹), a strong C=O stretch from the acetyl group (around 1650-1680 cm⁻¹), and a C=S stretch (around 1200-1300 cm⁻¹).
- Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 223.3.

Alternative Synthetic Approaches

While conventional heating under reflux is a robust and widely used method, greener and more efficient synthetic techniques can be employed.

 Microwave-Assisted Synthesis: This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purity by providing uniform and rapid heating.

Conclusion

The synthesis of **1-Acetyl-4-(4-tolyl)thiosemicarbazide** from acetylhydrazine and 4-tolyl isothiocyanate is a well-established and efficient chemical transformation. The procedure is straightforward, employing common laboratory techniques and reagents, and typically results in good to excellent yields. The structural identity and purity of the final compound are readily confirmed using standard spectroscopic methods such as NMR, FT-IR, and mass spectrometry. This guide provides the necessary foundational information for researchers to successfully synthesize and characterize this valuable chemical entity for further investigation in various scientific domains.

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